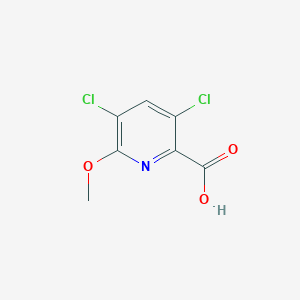

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H5Cl2NO3 and a molecular weight of 222.03 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylic acid group attached to the pyridine ring. This compound is typically a white to light yellow solid with a distinct odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid involves the reaction of 2-amino-6-methoxypyridine with cuprous chloride . The reaction conditions typically include the use of organic solvents such as ether or chloroform, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products can include alcohols or amines.

Scientific Research Applications

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

2,3,5-Trichloro-6-methoxypyridine: Similar structure but with an additional chlorine atom.

6-Methoxypyridine-2-carboxylic acid: Lacks the chlorine atoms, making it less reactive.

Uniqueness

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine atoms and a methoxy group on the pyridine ring allows for versatile chemical modifications and applications in various fields.

Biological Activity

3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆Cl₂N O₃. It features:

- Chlorine atoms at the 3 and 5 positions.

- A methoxy group at the 6 position.

- A carboxylic acid group at the 2 position.

This unique arrangement of functional groups contributes to its reactivity and biological interactions, making it a valuable pharmacophore in drug development.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It can bind to specific enzymes, inhibiting their activity. This is particularly relevant in metabolic pathways where enzyme modulation is crucial for therapeutic effects.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic outcomes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, showing effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Klebsiella pneumoniae.

- Fungi : Including Candida auris and Aspergillus fumigatus.

These findings suggest its potential as a lead compound in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation through:

- Cytotoxic Effects : It has been tested on various cancer cell lines, exhibiting selective toxicity towards malignant cells while sparing normal cells.

- Mechanisms of Action : The compound's efficacy may stem from its ability to disrupt cellular processes critical for cancer cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid | Chlorine at 4 and 6 positions | Different positioning affects reactivity |

| 2,4-Dichloro-6-methoxypyridine | Chlorine at 2 and 4 positions | Variation alters chemical behavior |

| 5,6-Dichloronicotinic acid | Chlorine at 5 and 6 positions | Similar structure but different activities |

This table illustrates how variations in the positioning of functional groups can significantly influence the biological activity of pyridine derivatives.

Properties

Molecular Formula |

C7H5Cl2NO3 |

|---|---|

Molecular Weight |

222.02 g/mol |

IUPAC Name |

3,5-dichloro-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-6-4(9)2-3(8)5(10-6)7(11)12/h2H,1H3,(H,11,12) |

InChI Key |

LTYWSPAEUUTRAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=N1)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.